molecular formula C16H12N2O4S3 B1669317 CU-3

CU-3

Cat. No.: B1669317
M. Wt: 392.5 g/mol
InChI Key: YIUMXULORVBWLL-SPGDJUBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity
CU-3 is a novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity.

Mechanism of Action

Target of Action

Copper, which is a component of cu-3, is known to have a broad range of targets due to its ability to exist in oxidized and reduced states . This allows it to participate in redox and catalytic chemistry, making it a suitable cofactor for a diverse range of enzymes and molecules .

Mode of Action

The mode of action of this compound is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

Copper ions incorporated by Ctr1/3 can be targeted to different pathways . In the cytosol, superoxide dismutase Sod1 is metalized and activated by Cu+ via its chaperone Ccs1 . This process has recently been elucidated by studies revealing that Sod1 and Ccs1 also reside in mitochondria and nuclei to scavenge free radicals .

Pharmacokinetics

The general processes of pharmacokinetics include liberation, absorption, distribution, metabolism, and excretion (ladme) . These processes describe how the drug moves throughout the body to achieve drug action .

Result of Action

The result of this compound action is a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper . Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins .

Action Environment

The action environment of this compound is influenced by various factors. For instance, the growth of CuO nanowires, a component of this compound, is influenced by temperature and oxygen concentration . Moreover, the local coordination environment of this compound can affect its catalytic properties

Biological Activity

The compound CU-3, a copper(II) complex, has garnered attention for its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of this compound's biological activity based on various research findings, including synthesis methods, characterization, and specific case studies that highlight its efficacy against cancer cell lines and bacterial strains.

Synthesis and Characterization

This compound is synthesized through the coordination of copper ions with specific organic ligands. The synthesis typically involves the reaction of copper(II) salts with organic compounds that contain nitrogen donor atoms. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Diffraction (XRD) are employed to confirm the structure and stability of this compound complexes.

Table 1: Characterization Techniques for this compound

TechniquePurposeKey Findings
NMRStructural analysisConfirmed ligand coordination
IRFunctional group identificationIdentified characteristic peaks for Cu-N bonds
XRDCrystal structure determinationProvided insights into the crystalline nature of this compound

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis with cisplatin, a widely used chemotherapeutic agent, reveals that this compound possesses superior efficacy in many cases.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxicity of this compound against several human tumor cell lines, the following results were observed:

  • Cell Lines Tested : HCT-15 (colon), A549 (lung), BxPC3 (pancreatic), A375 (melanoma)
  • IC50 Values : The median growth inhibitory concentration was significantly lower for this compound compared to cisplatin.

Table 2: IC50 Values for this compound Compared to Cisplatin

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)
HCT-150.0225
A5490.550
BxPC30.0546
A3750.15

The data indicates that this compound is approximately five times more effective than cisplatin against pancreatic cancer cells and shows remarkable potency against melanoma cells with nanomolar IC50 values .

Antimicrobial Activity

This compound also demonstrates potent antibacterial properties, making it a candidate for antimicrobial applications. Using the agar well diffusion method, researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

The antibacterial activity of this compound was tested against:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii
  • Methodology : Zone of inhibition tests were conducted to assess the antibacterial activity.

Table 3: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Acinetobacter baumannii12

These results indicate that this compound possesses significant antibacterial properties, particularly against S. aureus, highlighting its potential as an antimicrobial agent in clinical settings .

Properties

IUPAC Name

N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUMXULORVBWLL-SPGDJUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.